2-{[4-Butyl-5-(1,3,6-trimethyl-1H-pyrazolo[3,4-B]pyridin-4-YL)-4H-1,2,4-triazol-3-YL]sulfanyl}-N~1~-[2-methyl-4-oxo-6,7-dihydro-4H-cyclopenta[4,5]thieno[2,3-D]pyrimidin-3(5H)-YL]acetamide
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Overview
Description
2-{[4-Butyl-5-(1,3,6-trimethyl-1H-pyrazolo[3,4-B]pyridin-4-YL)-4H-1,2,4-triazol-3-YL]sulfanyl}-N~1~-[2-methyl-4-oxo-6,7-dihydro-4H-cyclopenta[4,5]thieno[2,3-D]pyrimidin-3(5H)-YL]acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by its intricate molecular structure, which includes multiple heterocyclic rings and functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-Butyl-5-(1,3,6-trimethyl-1H-pyrazolo[3,4-B]pyridin-4-YL)-4H-1,2,4-triazol-3-YL]sulfanyl}-N~1~-[2-methyl-4-oxo-6,7-dihydro-4H-cyclopenta[4,5]thieno[2,3-D]pyrimidin-3(5H)-YL]acetamide involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the core heterocyclic structures, followed by the introduction of various substituents through a series of reactions such as alkylation, acylation, and cyclization. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods while ensuring compliance with safety and environmental regulations. This includes optimizing reaction conditions to minimize waste and energy consumption, as well as implementing purification techniques such as crystallization, distillation, and chromatography to achieve the required product quality.
Chemical Reactions Analysis
Types of Reactions
2-{[4-Butyl-5-(1,3,6-trimethyl-1H-pyrazolo[3,4-B]pyridin-4-YL)-4H-1,2,4-triazol-3-YL]sulfanyl}-N~1~-[2-methyl-4-oxo-6,7-dihydro-4H-cyclopenta[4,5]thieno[2,3-D]pyrimidin-3(5H)-YL]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, reducing agents, and solvents such as ethanol, methanol, and dichloromethane. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired transformations occur efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce alcohols or amines.
Scientific Research Applications
2-{[4-Butyl-5-(1,3,6-trimethyl-1H-pyrazolo[3,4-B]pyridin-4-YL)-4H-1,2,4-triazol-3-YL]sulfanyl}-N~1~-[2-methyl-4-oxo-6,7-dihydro-4H-cyclopenta[4,5]thieno[2,3-D]pyrimidin-3(5H)-YL]acetamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs and treatments for various diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 2-{[4-Butyl-5-(1,3,6-trimethyl-1H-pyrazolo[3,4-B]pyridin-4-YL)-4H-1,2,4-triazol-3-YL]sulfanyl}-N~1~-[2-methyl-4-oxo-6,7-dihydro-4H-cyclopenta[4,5]thieno[2,3-D]pyrimidin-3(5H)-YL]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2,2,4,4-Tetramethyl-1,3-cyclobutanediol
- tert-butyl 4-(3-bromo-5-methylphenyl)piperazine-1-carboxylate
- 2,5-Disubstituted-1,3,4-triazole derivatives
Uniqueness
2-{[4-Butyl-5-(1,3,6-trimethyl-1H-pyrazolo[3,4-B]pyridin-4-YL)-4H-1,2,4-triazol-3-YL]sulfanyl}-N~1~-[2-methyl-4-oxo-6,7-dihydro-4H-cyclopenta[4,5]thieno[2,3-D]pyrimidin-3(5H)-YL]acetamide stands out due to its unique combination of heterocyclic rings and functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C27H31N9O2S2 |
---|---|
Molecular Weight |
577.7 g/mol |
IUPAC Name |
2-[[4-butyl-5-(1,3,6-trimethylpyrazolo[3,4-b]pyridin-4-yl)-1,2,4-triazol-3-yl]sulfanyl]-N-(10-methyl-12-oxo-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-11-yl)acetamide |
InChI |
InChI=1S/C27H31N9O2S2/c1-6-7-11-35-23(18-12-14(2)28-24-21(18)15(3)32-34(24)5)30-31-27(35)39-13-20(37)33-36-16(4)29-25-22(26(36)38)17-9-8-10-19(17)40-25/h12H,6-11,13H2,1-5H3,(H,33,37) |
InChI Key |
HPKRPITZXJXKCJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C(=NN=C1SCC(=O)NN2C(=NC3=C(C2=O)C4=C(S3)CCC4)C)C5=C6C(=NN(C6=NC(=C5)C)C)C |
Origin of Product |
United States |
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